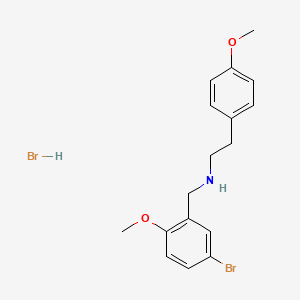![molecular formula C17H12F3NO2 B1652888 1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid CAS No. 1623083-72-6](/img/structure/B1652888.png)
1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
“1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid” is a complex organic compound. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trifluoromethyl group, which is a functional group in organic chemistry that has the formula -CF3 . The compound is part of a class of molecules that are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . These reactions are very important for synthesis problems . For instance, free radical bromination of alkyl benzenes is a common method . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of “1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid” is complex. It includes an indole group, a benzyl group, and a trifluoromethyl group . The exact structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis
The chemical reactions involving “1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid” can be quite complex due to the presence of multiple functional groups . The trifluoromethyl group, in particular, can participate in various reactions, including nucleophilic substitution .Applications De Recherche Scientifique
Synthesis Methods : A study by Nemoto et al. (2016) elaborates on the carboxylation of indoles under CO2 pressure, producing substituted indole-3-carboxylic acids, which could include derivatives similar to the compound (Nemoto et al., 2016).
Photoreversible Systems : Research by Shimizu, Kokado, and Inoue (1969) discusses the reverse photochromism of certain indole derivatives in polar solvents, indicating potential applications in photoreactive materials (Shimizu, Kokado, & Inoue, 1969).
Molecular Docking Studies : A study by Sagaama et al. (2020) focuses on the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives, including molecular docking analysis for potential biological activities (Sagaama et al., 2020).
Palladium-Catalyzed Oxidative Coupling : Research by Yamashita et al. (2009) discusses the use of indole-3-carboxylic acids in palladium-catalyzed oxidative coupling, producing compounds with potential applications in material science and fluorescence (Yamashita et al., 2009).
Trifluoromethylation Studies : Capone et al. (2008) conducted research on the electrophilic trifluoromethylation of amino acids, providing insights into the modification of compounds similar to the one (Capone et al., 2008).
Synthesis of Novel Compounds : Wang et al. (2016) describes the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids, suggesting potential in drug discovery (Wang et al., 2016).
Synthesis of Regioselectively Substituted Arenes : Research by Leconte and Ruzziconi (2002) focuses on synthesizing regioisomerically pure trifluoromethyl-substituted arenes, which may include derivatives of the compound of interest (Leconte & Ruzziconi, 2002).
Electrochemical Dearomative Dicarboxylation : A study by You et al. (2022) discusses a novel electrochemical protocol for producing dicarboxylic acids from N-protected indoles, which could be relevant for modifications of the compound (You et al., 2022).
Safety and Hazards
The safety data sheet for a similar compound, “2-(Trifluoromethyl)benzyl bromide”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and protective gloves/clothing/eye protection/face protection should be worn .
Orientations Futures
The future directions for research on “1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid” could involve exploring its potential biological activities, given the known activities of similar compounds . Additionally, further studies could focus on optimizing its synthesis and understanding its reaction mechanisms .
Propriétés
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2/c18-17(19,20)14-7-3-1-5-11(14)9-21-10-13(16(22)23)12-6-2-4-8-15(12)21/h1-8,10H,9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRLBRCSHFBXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163066 | |
| Record name | 1H-Indole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid | |
CAS RN |
1623083-72-6 | |
| Record name | 1H-Indole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623083-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





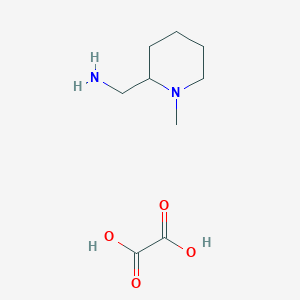


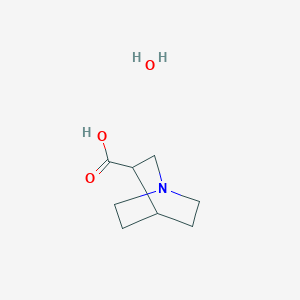

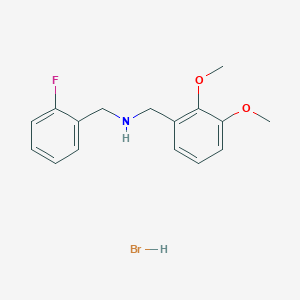

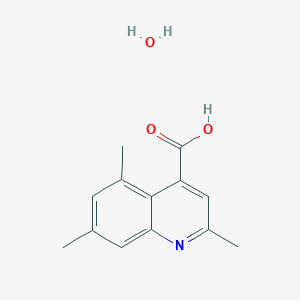
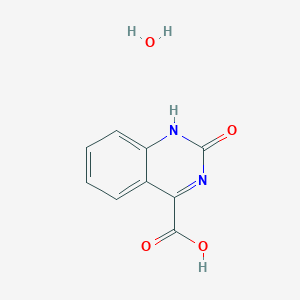
amine hydrobromide](/img/structure/B1652822.png)
amine hydrobromide](/img/structure/B1652823.png)
